6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
This compound is a quinoline derivative featuring a chlorine substituent at the 6-position and a pinacol boronate ester at the 3-position. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science . Its molecular formula is C₁₅H₁₇BClNO₂ (MW: 289.6 g/mol), with a purity ≥95% . The chlorine atom enhances electrophilicity, while the boronate ester provides reactivity for functionalization .
Properties
IUPAC Name |
6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-8-12(17)5-6-13(10)18-9-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFQNUQKKDWIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)Cl)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355582-91-0 | |
| Record name | 6-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets. Medicine: Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems. The quinoline core can interact with various biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Key differences arise from the position of substituents and the heterocyclic core:
Key Observations :
- Heterocycle Effects: Quinoxalines (two nitrogen atoms) exhibit distinct electronic properties vs. quinolines, altering reactivity in cross-couplings .
Reactivity and Stability
- Hydrolysis: The 8-boronate quinoline derivative hydrolyzes to form dimeric species and chlorinated byproducts under acidic conditions . The target compound’s 3-position may reduce hydrolysis susceptibility due to steric protection of the boronate.
- Cross-Coupling Efficiency: 4-Substituted quinolines (e.g., CAS 867164-54-3) show higher similarity (0.90) to the target compound and are widely used in couplings . Methoxy-substituted analogs (e.g., 2-methoxy-6-boronate quinoline) exhibit slower coupling rates due to electron-donating effects .
Physical and Spectral Properties
Notes:
- Limited thermal data exist for these compounds, highlighting a research gap.
- Crystallographic studies on related quinoxalines confirm planar geometries, suggesting similar rigidity in quinolines .
Biological Activity
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and molecular interactions with biological targets. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C15H17BClNO2
- Molecular Weight : 289.566 g/mol
- CAS Number : 1201844-73-6
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antibacterial properties. The following sections summarize key findings from relevant studies.
Antibacterial Activity
Research indicates that compounds similar to 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibit significant antibacterial activity against various strains of bacteria.
-
Minimum Inhibitory Concentration (MIC) :
- A study demonstrated that derivatives with similar structures showed MIC values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential efficacy in treating infections caused by these pathogens .
- The compound's structure influences its activity; smaller substituents at the sixth carbon of the quinolone moiety enhance antibacterial potency .
- Mechanism of Action :
Antibacterial Activity Data
Case Studies
-
Study on Antibacterial Efficacy :
A detailed examination of quinolone derivatives revealed that those with bulky substituents showed reduced activity against Gram-positive bacteria compared to those with smaller groups. This study highlighted the importance of structural modifications in enhancing antibacterial properties . -
Molecular Interaction Studies :
Research utilizing molecular docking simulations indicated that the binding interactions between the compound and DNA gyrase involved key amino acid residues. These interactions were characterized by π-cation interactions and hydrophobic contacts that stabilize the compound within the enzyme's active site .
Q & A
Q. What are the key synthetic routes for 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, and how is purity validated?
The synthesis typically involves:
- Step 1 : Iodination of a quinoline precursor (e.g., 6-chloro-3-iodoquinoline) followed by Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., PdCl₂(dppf)) in polar aprotic solvents like THF or DMF .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester.
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Purity is assessed using HPLC with UV detection (≥95% purity threshold) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies aromatic protons (quinoline ring: δ 7.5–8.9 ppm) and methyl groups in the dioxaborolane moiety (δ 1.0–1.3 ppm) .
- ¹¹B NMR : Confirms boronic ester formation (δ 30–35 ppm, typical for dioxaborolanes) .
- IR Spectroscopy : Detects B-O stretching (1340–1390 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., B-O bond length ~1.36 Å) .
Q. What are the primary applications of this compound in organic synthesis?
- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner to form C-C bonds with aryl/heteroaryl halides, enabling synthesis of biarylquinolines. Optimized conditions include Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and ethanol/water solvent mixtures (80°C, 12–24 hours) .
- Medicinal Chemistry : Serves as a precursor for antimalarial and anticancer agents, leveraging the quinoline scaffold’s bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?
- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance turnover and reduce side products .
- Solvent Effects : Use toluene/water biphasic systems to improve solubility and reaction efficiency .
- Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to track boronic ester consumption .
- Yield Optimization : Employ microwave irradiation (120°C, 30 min) for rapid coupling with electron-deficient aryl halides .
Q. How should researchers resolve contradictions in NMR data during derivative synthesis?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the dioxaborolane ring) causing signal splitting .
- Deuterated Solvents : Use DMSO-d₆ to stabilize labile protons and simplify splitting patterns .
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* level) to assign ambiguous peaks .
Q. What strategies prevent hydrolysis of the boronic ester moiety during aqueous reactions?
- Anhydrous Conditions : Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves to scavenge moisture .
- pH Control : Buffer solutions (pH 7–8) minimize acid/base-mediated hydrolysis .
- Stabilization Additives : Add Lewis acids (e.g., MgSO₄) to coordinate with water and protect the boronic ester .
Q. How does steric hindrance at the quinoline 3-position affect cross-coupling efficiency?
- Substituent Analysis : Bulkier groups (e.g., 6-chloro) reduce coupling yields by ~20% compared to unsubstituted quinolines. Mitigate by increasing catalyst loading (10 mol% Pd) or using electron-rich ligands .
- Computational Insights : DFT studies show increased activation energy for oxidative addition at sterically crowded sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
